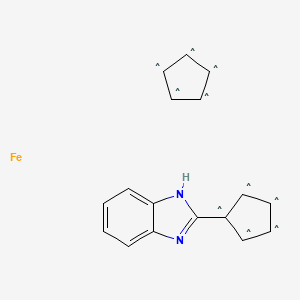
2-Ferrocenyl-benzimidazole, 97%, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ferrocenyl-benzimidazole, 97%, AldrichCPR is a heterocyclic compound that combines the structural features of ferrocene and benzimidazole. It is a solid compound with the empirical formula C17H14FeN2 and a molecular weight of 302.15 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research .
Preparation Methods
The synthesis of 2-Ferrocenyl-benzimidazole typically involves the reaction of ferrocene with benzimidazole under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between ferrocene and benzimidazole derivatives . The reaction conditions often involve heating the reactants in a suitable solvent, such as dimethylformamide, at elevated temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-Ferrocenyl-benzimidazole undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ferrocenyl-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ferrocenyl-benzimidazole involves its ability to function as a hydrogen donor or acceptor, allowing it to bind to various molecular targets. In anticancer applications, it interacts with nucleosides and other drug targets, inhibiting cancer cell growth and proliferation . The compound’s ferrocene moiety also contributes to its redox properties, which are crucial for its biological activity .
Comparison with Similar Compounds
2-Ferrocenyl-benzimidazole is unique due to its combination of ferrocene and benzimidazole structures. Similar compounds include:
Benzimidazole derivatives: These compounds share the benzimidazole core but lack the ferrocene moiety, affecting their redox properties and biological activity.
Ferrocene derivatives: These compounds contain the ferrocene moiety but lack the benzimidazole ring, which influences their chemical reactivity and applications.
The presence of both ferrocene and benzimidazole in 2-Ferrocenyl-benzimidazole provides a unique set of properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H14FeN2 |
|---|---|
Molecular Weight |
302.15 g/mol |
InChI |
InChI=1S/C12H9N2.C5H5.Fe/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12;1-2-4-5-3-1;/h1-8H,(H,13,14);1-5H; |
InChI Key |
RRWFZRFIPIHTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12050974.png)
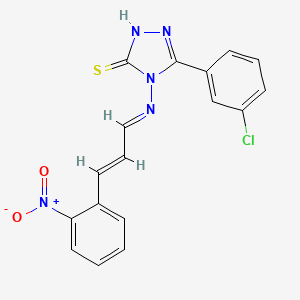

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12050986.png)
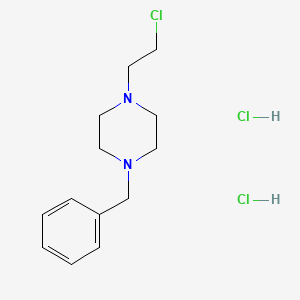
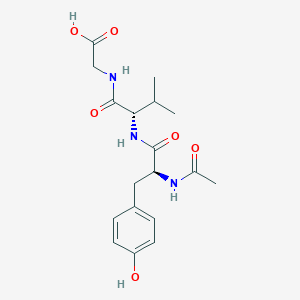
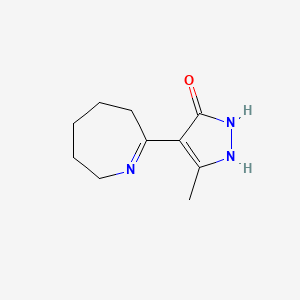
![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)




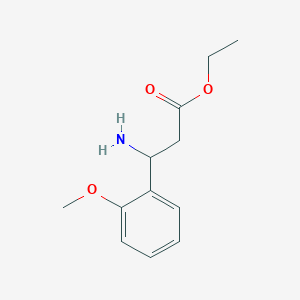
![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)
